6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid
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Overview
Description
6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique triazolo-thiazepine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Cbz-protected piperazinones, which, after cyclization, undergo deprotection by hydrogenation on Pd/C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like Pd/C for reduction and oxidizing agents for oxidation. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation can lead to the reduction of the compound, while oxidation can introduce additional oxygen functionalities.
Scientific Research Applications
6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazolo core but differ in their additional ring structures.
Piperazine-fused triazoles: These compounds also feature a triazole ring fused with a piperazine ring, offering different biological activities.
Uniqueness
6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid is unique due to its specific ring structure and the presence of both triazole and thiazepine rings. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9N3O4S |
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Molecular Weight |
231.23 g/mol |
IUPAC Name |
6,6-dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4S/c11-7(12)6-5-1-3-15(13,14)4-2-10(5)9-8-6/h1-4H2,(H,11,12) |
InChI Key |
WLLOJFLDOCFOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN2C1=C(N=N2)C(=O)O |
Origin of Product |
United States |
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